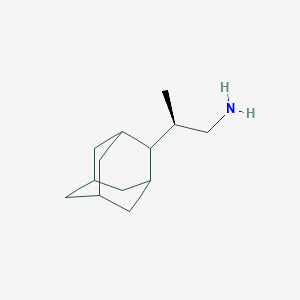
(2R)-2-(2-Adamantyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Adamantyl)propan-1-amine, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is an uncompetitive NMDA receptor antagonist and works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
(2R)-2-(2-Adamantyl)propan-1-amine works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. It is an uncompetitive NMDA receptor antagonist, which means that it selectively blocks the NMDA receptor when it is excessively activated. This helps to protect the brain from the toxic effects of glutamate and reduces the symptoms of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease, in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-2-(2-Adamantyl)propan-1-amine in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the role of glutamate in neurodegeneration and for testing potential treatments for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it is a drug that is used to treat a specific disease, and its effects may not be generalizable to other conditions.
Direcciones Futuras
There are several future directions for research on (2R)-2-(2-Adamantyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor and other glutamate receptors. Another area of interest is the study of the role of glutamate in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research on the long-term effects of this compound on cognitive function and brain health.
Métodos De Síntesis
The synthesis of (2R)-2-(2-Adamantyl)propan-1-amine involves the reaction of 2-Adamantanone with methylamine in the presence of sodium borohydride. This reaction produces the intermediate, (2R)-2-(2-Adamantyl)propan-1-ol, which is then converted into the final product by treatment with hydrochloric acid.
Aplicaciones Científicas De Investigación
(2R)-2-(2-Adamantyl)propan-1-amine has been extensively studied for its potential as a treatment for Alzheimer's disease. In addition to its use in clinical settings, it has also been used in research to study the mechanisms of neurodegeneration and the role of glutamate in Alzheimer's disease.
Propiedades
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXCPIUCNRCAA-DDNJXNFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)
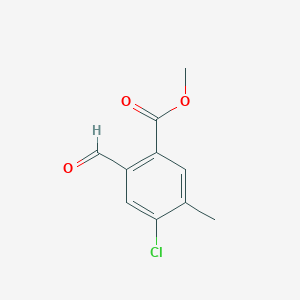
![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

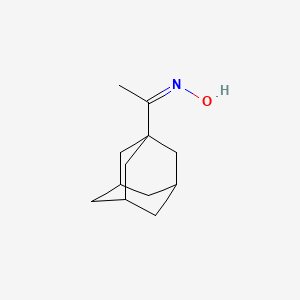

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)
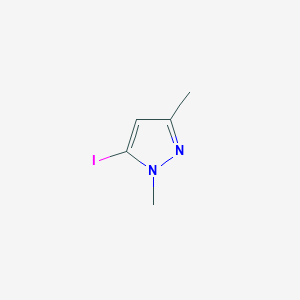
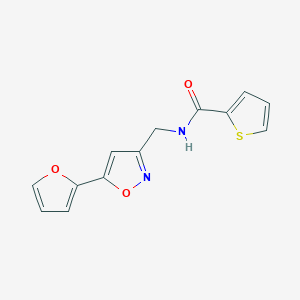
![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)
